A Technical Guide to the Natural Sources of Dihydrochelerythrine in Plants
A Technical Guide to the Natural Sources of Dihydrochelerythrine in Plants
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural plant sources of Dihydrochelerythrine, a benzophenanthridine alkaloid of significant interest for its diverse biological activities. This document details the plant species and families known to produce this compound, quantitative data on its accumulation, detailed experimental protocols for its extraction and analysis, and an overview of its biosynthetic pathway.
Natural Sources of Dihydrochelerythrine
Dihydrochelerythrine is primarily found in plant species belonging to the Papaveraceae (Poppy) and Rutaceae (Rue) families. Within these families, several genera are notable for producing this alkaloid.
Key Plant Genera:
-
Zanthoxylum (Rutaceae): Various species within this genus are prominent sources of Dihydrochelerythrine. It has been reported in Zanthoxylum simulans, Zanthoxylum ailanthoides, and Zanthoxylum nitidum.[1] The stem bark of Zanthoxylum nitidum is a particularly noted source of Dihydrochelerythrine and its derivatives.
-
Macleaya (Papaveraceae): Macleaya cordata, commonly known as the plume poppy, is another significant source. The seed oil of this plant contains Dihydrochelerythrine, along with other related alkaloids.
-
Chelidonium (Papaveraceae): Chelidonium majus, or greater celandine, is a well-known medicinal plant that produces a variety of isoquinoline alkaloids, including Dihydrochelerythrine.[2] The whole plant has been found to contain this compound.
-
Garcinia (Clusiaceae): Dihydrochelerythrine has also been identified in the stem bark of Garcinia lucida.
Quantitative Data on Dihydrochelerythrine Content
The concentration of Dihydrochelerythrine can vary significantly depending on the plant species, the specific plant part, geographical location, and developmental stage. While extensive comparative data is limited, available research provides insights into the alkaloid content of these plants.
| Plant Species | Plant Part | Compound(s) Quantified | Concentration/Yield | Reference |
| Chelidonium majus | Whole Plant | Total Alkaloids (as chelidonine) | Minimum 0.6% (dried drug) | European Pharmacopoeia |
| Macleaya cordata | Extract | Sanguinarine and Chelerythrine | Sanguinarine: ≥ 40%, Chelerythrine: ≥ 20% | [3] |
| Zanthoxylum zanthoxyloides | Root and Stem Bark | Methanol and Water Extract Yields | Methanol (Roots): 10.78 ± 1.1%; Methanol (Stem Bark): 4.45 ± 0.32%; Water (Stem Bark): 5.25 ± 0.13%; Water (Root Bark): 4.38 ± 0.16% | [4] |
Note: Specific quantitative data for Dihydrochelerythrine is often reported as part of the total benzophenanthridine alkaloid fraction. Further targeted quantitative studies are required for a more precise comparative analysis of Dihydrochelerythrine content.
Experimental Protocols
Extraction and Isolation of Dihydrochelerythrine
The following is a generalized protocol for the extraction and isolation of Dihydrochelerythrine from plant material, based on common alkaloid extraction techniques.
Materials:
-
Dried and powdered plant material (e.g., stem bark, roots)
-
Solvents: Methanol, Ethanol, Hexane, Chloroform, Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Defatting: The dried, powdered plant material is first defatted by extraction with a nonpolar solvent like hexane to remove lipids and other nonpolar compounds. This is typically done using a Soxhlet apparatus or by maceration.
-
Acid-Base Extraction:
-
The defatted plant material is then extracted with an acidified polar solvent, such as methanol or ethanol containing a small amount of HCl (e.g., 1%). This protonates the alkaloids, converting them into their salt form, which is soluble in the polar solvent.
-
The acidic extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
The concentrated extract is then basified with a weak base like Na₂CO₃ or NH₄OH to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form.
-
The basified aqueous solution is then partitioned with an immiscible organic solvent such as chloroform or ethyl acetate. The free base alkaloids will move into the organic layer.
-
The organic layer is collected, and the process is repeated several times to ensure complete extraction. The combined organic extracts are then dried over anhydrous sodium sulfate and concentrated.
-
-
Chromatographic Purification:
-
The crude alkaloid extract is subjected to column chromatography over silica gel.
-
The column is eluted with a solvent system of increasing polarity, for example, a gradient of chloroform and methanol.
-
Fractions are collected and monitored by TLC. Spots corresponding to Dihydrochelerythrine can be visualized under UV light (254 nm and 365 nm) and by using Dragendorff's reagent.
-
Fractions containing the compound of interest are combined and concentrated.
-
Further purification can be achieved by preparative TLC or recrystallization to obtain pure Dihydrochelerythrine.
-
Experimental Workflow for Extraction and Isolation
A generalized workflow for the extraction and isolation of Dihydrochelerythrine.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the quantification of Dihydrochelerythrine in plant extracts.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Dihydrochelerythrine reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start with a low percentage of B, increasing linearly over time to elute compounds with increasing hydrophobicity. An example gradient is: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B (return to initial conditions and re-equilibration).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Dihydrochelerythrine has a characteristic UV absorbance spectrum. A wavelength of around 280 nm is often suitable for detection.
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the Dihydrochelerythrine reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution with the mobile phase.
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve the extract in a known volume of methanol or the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extract samples.
-
Identify the Dihydrochelerythrine peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of Dihydrochelerythrine in the sample by using the calibration curve.
-
Workflow for HPLC Quantification
A general workflow for the quantitative analysis of Dihydrochelerythrine by HPLC.
Biosynthesis of Dihydrochelerythrine
Dihydrochelerythrine belongs to the benzophenanthridine class of alkaloids, which are derived from the benzylisoquinoline alkaloid (BIA) pathway. The biosynthesis originates from the amino acid L-tyrosine. A simplified overview of the later stages of the pathway leading to Dihydrochelerythrine is presented below.
The pathway proceeds from (S)-Reticuline, a central intermediate in BIA biosynthesis. Through a series of enzymatic steps, (S)-Reticuline is converted to protopine. Protopine then undergoes hydroxylation by protopine 6-hydroxylase (P6H) to form 6-hydroxyprotopine. This intermediate is unstable and spontaneously rearranges to form Dihydrochelerythrine. Dihydrochelerythrine can then be further oxidized by dihydrobenzophenanthridine oxidase (DBOX) to form chelerythrine.
Biosynthetic Pathway of Dihydrochelerythrine
A simplified diagram of the biosynthetic pathway leading to Dihydrochelerythrine.
Signaling Pathways
Currently, there is limited information available on the specific endogenous signaling pathways in which Dihydrochelerythrine is directly involved within the plant. Research has primarily focused on the pharmacological and biological activities of benzophenanthridine alkaloids in other organisms. It is hypothesized that these alkaloids, including Dihydrochelerythrine, may play a role in plant defense mechanisms against herbivores and pathogens. Further research is needed to elucidate the precise role of Dihydrochelerythrine in plant signaling and physiology.
Conclusion
Dihydrochelerythrine is a promising natural product found in several plant families, with Zanthoxylum, Macleaya, and Chelidonium species being the most prominent sources. This guide provides a foundational understanding of its natural origins, methods for its isolation and quantification, and its biosynthetic pathway. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to explore the full potential of this bioactive alkaloid. Further research into the quantitative distribution and endogenous roles of Dihydrochelerythrine in plants will be crucial for advancing its applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical safety evaluation of Macleaya Cordata extract: A re-assessment of general toxicity and genotoxicity properties in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
